molecular formula C15H19BrO4 B10874162 (2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

(2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

Cat. No.: B10874162
M. Wt: 343.21 g/mol
InChI Key: QBGQVAGGIUFQPS-VOTSOKGWSA-N
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Description

(2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of α, β-unsaturated carboxylic acids This compound is characterized by the presence of a bromine atom, butoxy and ethoxy groups attached to a phenyl ring, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are condensed in the presence of a base to form the α, β-unsaturated carbonyl compound. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete condensation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl group to saturated alcohols or alkanes.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or modulating the activity of specific proteins. The presence of the α, β-unsaturated carbonyl group allows it to participate in Michael addition reactions, which can lead to the formation of covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromo-4-methoxyphenyl)prop-2-enoic acid: Similar structure but with a methoxy group instead of butoxy and ethoxy groups.

    (2E)-3-(2-bromo-4-ethoxyphenyl)prop-2-enoic acid: Similar structure but lacks the butoxy group.

Uniqueness

(2E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid is unique due to the presence of both butoxy and ethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C15H19BrO4

Molecular Weight

343.21 g/mol

IUPAC Name

(E)-3-(2-bromo-4-butoxy-5-ethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C15H19BrO4/c1-3-5-8-20-14-10-12(16)11(6-7-15(17)18)9-13(14)19-4-2/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18)/b7-6+

InChI Key

QBGQVAGGIUFQPS-VOTSOKGWSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C(=C1)Br)/C=C/C(=O)O)OCC

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)Br)C=CC(=O)O)OCC

Origin of Product

United States

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